Tetrahydropapaveroline hydrochloride
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Overview
Description
Tetrahydropapaveroline hydrochloride is a benzyltetrahydroisoquinoline alkaloidThis compound can be formed in trace amounts in the brain by a condensation reaction of dopamine and dopaldehyde, a metabolite of dopamine . It is known to inhibit dopamine uptake within the cerebral cortex .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydropapaveroline hydrochloride can be synthesized through a stepwise fermentation process using engineered Escherichia coli. This method involves separating the dopamine-producing step and the subsequent tetrahydropapaveroline-producing step to avoid undesirable reactions and improve yield . The yield of this compound using this method can reach up to 1.0 mM (287 mg/L), making it the highest yielding production method using a microbe reported to date .
Industrial Production Methods: the stepwise fermentation method using engineered Escherichia coli provides a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tetrahydropapaveroline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is readily oxidized, and an alkaline solution in contact with air slowly assumes a fine purple color .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and alkaline solutions . The conditions for these reactions typically involve exposure to air and an alkaline environment .
Major Products Formed: The major products formed from the oxidation of this compound include various oxidized derivatives. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
Tetrahydropapaveroline hydrochloride has various scientific research applications, including its use in chemistry, biology, medicine, and industry. It exerts β-sympathomimetic effects similar to those of isoprenaline, making it useful in pharmacological studies . In guinea-pig isolated atria, this compound elicits positive inotropic and chronotropic activities, which are not abolished by previous reserpinization of the animals . On isolated mammalian hearts, these effects are associated with an increase in coronary flow . Additionally, this compound has been studied for its potential therapeutic applications due to its effects on dopamine uptake inhibition .
Mechanism of Action
Tetrahydropapaveroline hydrochloride inhibits dopamine uptake within the cerebral cortex by interacting with the dopamine transporter . This inhibition leads to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling . The compound’s β-sympathomimetic effects are mediated through its interaction with β-adrenergic receptors, leading to increased myocardial contractile force and rate, hypotensive effects, and stimulation of respiratory activity .
Comparison with Similar Compounds
Tetrahydropapaveroline hydrochloride is similar to other benzyltetrahydroisoquinoline alkaloids, such as salsolinol and tetrahydropapaverine . These compounds share structural similarities and exhibit neurotoxic effects on dopamine neurons . this compound is unique in its ability to inhibit dopamine uptake and exert β-sympathomimetic effects .
List of Similar Compounds:- Salsolinol
- Tetrahydropapaverine
- Norlaudanosoline
Properties
CAS No. |
3184-36-9 |
---|---|
Molecular Formula |
C16H18ClNO4 |
Molecular Weight |
323.77 g/mol |
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C16H17NO4.ClH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H |
InChI Key |
WSIHAFYVFLJCQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.Cl |
Origin of Product |
United States |
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